molecular formula C9H16N2O3 B11901439 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- CAS No. 138723-92-9

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-

Cat. No.: B11901439
CAS No.: 138723-92-9
M. Wt: 200.23 g/mol
InChI Key: IBLDAXZFLLUYMS-UHFFFAOYSA-N
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Description

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- is a chemical compound with the molecular formula C9H16N2O3. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- can be achieved through multicomponent reactions. One such method involves the reaction of appropriate precursors under thermal or microwave activation . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Industrial production would also involve rigorous purification steps to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure.

Properties

CAS No.

138723-92-9

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

IBLDAXZFLLUYMS-UHFFFAOYSA-N

Canonical SMILES

COC1(N=NC2(O1)CCCCC2)OC

Origin of Product

United States

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